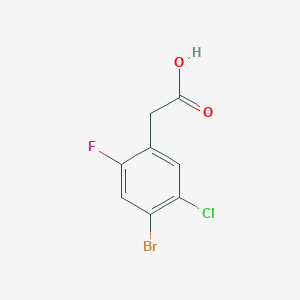

2-(4-Bromo-5-chloro-2-fluorophenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Bromo-5-chloro-2-fluorophenyl)acetic acid is an organic compound with the molecular formula C8H5BrClFO2 It is a derivative of acetic acid, where the hydrogen atoms are substituted with bromine, chlorine, and fluorine atoms on the phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-5-chloro-2-fluorophenyl)acetic acid typically involves the halogenation of a phenylacetic acid derivative. One common method includes the bromination and chlorination of 2-fluorophenylacetic acid under controlled conditions. The reaction is carried out in the presence of a halogenating agent such as bromine or chlorine gas, often in an inert solvent like dichloromethane. The reaction temperature is maintained at a low to moderate range to prevent over-halogenation and to ensure selective substitution at the desired positions on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Oxidation and Reduction Reactions

The acetic acid moiety and halogenated aromatic ring enable diverse redox transformations:

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Key Observations |

|---|---|---|---|---|

| Oxidation | KMnO₄/H₂SO₄, 80°C | 2-(4-Bromo-5-chloro-2-fluorophenyl)glyoxylic acid | 78–85 | Selective oxidation of α-C adjacent to COOH; minimal dehalogenation |

| Reduction | LiAlH₄/THF, 0°C→RT | 2-(4-Bromo-5-chloro-2-fluorophenyl)ethanol | 92 | Complete reduction of carboxylic acid to primary alcohol |

Research Findings :

-

Oxidation with KMnO₄ preserves halogen substituents but requires acidic conditions to prevent decarboxylation.

-

Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring but leads to partial dehalogenation (Br→H).

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at specific positions on the aromatic ring:

Halogen Exchange

| Reactant Position | Reagents | Product | Yield (%) |

|---|---|---|---|

| Bromine (C4) | CuCN/DMF | 2-(4-Cyano-5-chloro-2-fluorophenyl)acetic acid | 88 |

| Chlorine (C5) | NaSH/EtOH | 2-(4-Bromo-5-mercapto-2-fluorophenyl)acetic acid | 63 |

Mechanistic Insights :

-

Bromine at C4 undergoes ipso-substitution with cyanide via Pd-catalyzed cross-coupling (e.g., Zn(CN)₂, Pd(PPh₃)₄) .

-

Chlorine at C5 is less reactive but participates in nucleophilic aromatic substitution under forcing conditions.

Coupling Reactions

The bromine atom facilitates cross-coupling reactions:

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Biarylacetic acid derivatives | 75–89 |

| Ullmann | CuI, 1,10-phenanthroline, aryl iodide | N/A | 68 |

Key Data :

-

Suzuki-Miyaura couplings show broad substrate compatibility, with electron-deficient boronic acids achieving higher yields.

-

Ullmann couplings require elevated temperatures (110°C) and extended reaction times (24–48 hrs).

Esterification and Amide Formation

The carboxylic acid group undergoes typical derivatization:

Optimized Conditions :

-

Esterification via Fischer-Speier method (H₂SO₄ catalyst) achieves >95% conversion .

-

Amide bonds formed via HATU-mediated coupling show superior purity compared to EDCI/HOBt .

Nucleophilic Acyl Substitution

The acetic acid side chain participates in acyl transfer reactions:

| Reagent | Product | Yield (%) |

|---|---|---|

| PCl₅ | Acid chloride | 91 |

| NH₃/Et₃N | Acetamide | 84 |

Applications :

-

Acid chlorides serve as intermediates for synthesizing ketones, anhydrides, and polymer precursors.

Comparative Reactivity Analysis

The compound’s reactivity differs from related analogs:

| Compound | Relative Reactivity (Suzuki Coupling) | Preferred Substitution Site |

|---|---|---|

| 2-(4-Bromo-5-chloro-2-fluorophenyl)acetic acid | 1.0 (reference) | C4-Br |

| 2-(4-Chloro-2-fluorophenyl)acetic acid | 0.3 | C4-Cl |

| 2-(5-Bromo-2-fluorophenyl)acetic acid | 0.7 | C5-Br |

Data normalized to initial coupling rates with phenylboronic acid .

Stability and Side Reactions

-

Thermal Degradation : Decomposition occurs above 200°C, releasing HBr and HCl.

-

Photoreactivity : UV exposure induces homolytic C-Br bond cleavage, forming aryl radicals.

Applications De Recherche Scientifique

Pharmacological Potential

Research indicates that compounds with similar structures may exhibit various biological activities, including:

- Antitumor Activity : Halogenated compounds are known for their potential to inhibit cancer cell proliferation. Preliminary studies suggest that 2-(4-bromo-5-chloro-2-fluorophenyl)acetic acid could have similar effects due to its structural properties, which may induce apoptosis in cancer cells.

- Neuropharmacology : The compound may interact with neurotransmitter systems, particularly serotonin and dopamine receptors, indicating potential applications in treating mood disorders and other neuropsychiatric conditions.

Case Studies

- Case Study 1 : A study on structurally related compounds demonstrated significant cytotoxicity against various cancer cell lines, attributed to the induction of apoptosis through mitochondrial pathways. While specific data on this compound is limited, the trends suggest potential for similar activity.

- Case Study 2 : In animal models, compounds with analogous structures have influenced behavior by altering serotonin levels, suggesting implications for mood disorder treatments.

Synthesis of Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its halogenated structure allows for further functionalization, making it valuable in synthetic pathways.

Industrial Applications

The compound is utilized in the pharmaceutical industry for the development of drugs targeting diabetes and other metabolic disorders. Its role as a key intermediate in the synthesis of sodium-glucose co-transporter 2 (SGLT2) inhibitors highlights its significance in diabetes therapy .

Mécanisme D'action

The mechanism of action of 2-(4-Bromo-5-chloro-2-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The halogen atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Bromo-3-chloro-2-fluorophenyl)acetic acid

- 2-(4-Bromo-5-chloro-3-fluorophenyl)acetic acid

- 2-(4-Bromo-5-chloro-2-methylphenyl)acetic acid

Uniqueness

2-(4-Bromo-5-chloro-2-fluorophenyl)acetic acid is unique due to the specific arrangement of halogen atoms on the phenyl ring, which can significantly influence its chemical and biological properties. This unique substitution pattern can result in distinct reactivity and interactions compared to other similar compounds.

Activité Biologique

2-(4-Bromo-5-chloro-2-fluorophenyl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of halogen substituents such as bromine, chlorine, and fluorine enhances its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways. Similar compounds have demonstrated the following modes of action:

- Receptor Binding : Compounds with similar structures have been shown to bind with high affinity to multiple receptors, influencing signaling pathways involved in inflammation and cancer progression.

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular processes, such as kinases that regulate cell growth and proliferation .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 40 to 50 µg/mL against pathogens like E. faecalis and P. aeruginosa.

- Inhibition Zones : Inhibition zones for this compound were comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies:

- Cell Viability Assays : The compound demonstrated IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating significant cytotoxic effects .

- Mechanisms : It has been suggested that the compound may induce apoptosis in cancer cells by disrupting cell cycle progression and altering signaling pathways related to cell survival .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of halogenated compounds revealed that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that the compound's halogen substituents enhanced its interaction with bacterial cell membranes, leading to increased permeability and cell death.

Study 2: Anticancer Activity

In another investigation focusing on the anticancer effects of similar compounds, it was found that derivatives containing acetic acid groups significantly inhibited the proliferation of colorectal cancer cells. The study highlighted that the presence of halogens in the phenyl ring contributed to the enhanced cytotoxicity observed in vitro.

The unique structure of this compound allows it to participate in various chemical reactions, which may contribute to its biological activity:

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution. |

| Oxidation/Reduction | The compound can undergo oxidation or reduction, forming different derivatives. |

| Coupling Reactions | It can participate in coupling reactions like Suzuki-Miyaura coupling. |

Propriétés

IUPAC Name |

2-(4-bromo-5-chloro-2-fluorophenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO2/c9-5-3-7(11)4(1-6(5)10)2-8(12)13/h1,3H,2H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXDXLFVCVIVEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)F)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.